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Compound of Interest

Compound Name:
1-(4-Fluorophenyl)-3-

methoxypropan-1-one

CAS No.: 1157687-47-2

Cat. No.: B1438939 Get Quote

Executive Summary
The 4-fluorophenyl ketone moiety represents a privileged substructure in medicinal chemistry

and materials science. Defined by a carbonyl group attached to the para-position of a

fluorobenzene ring, this functional group offers a unique intersection of electronic modulation,

metabolic stability, and lipophilic tuning.

For drug developers, this moiety is not merely a structural scaffold but a strategic "metabolic

armor." The high electronegativity of fluorine (

Pauling), combined with the strength of the C–F bond (

), effectively blocks the rapid oxidative metabolism that typically degrades phenyl rings,
significantly extending the half-life of bioactive compounds. This guide provides a rigorous
technical analysis of the group's physicochemical properties, synthetic pathways, and
characterization standards.

Part 1: Electronic & Structural Properties
The behavior of the 4-fluorophenyl ketone group is governed by the competing electronic

effects of the fluorine atom: inductive withdrawal (

) and resonance donation (
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).

Hammett Substituent Analysis
The fluorine atom at the para-position exerts a strong inductive pull through the

-framework while simultaneously donating electron density into the

-system via p-orbital overlap. This duality is quantified by Hammett constants:

Parameter Value Interpretation

0.06
Net effect is slightly electron-

withdrawing.

0.34
Strong electron withdrawal

(inductive only).

0.52 High inductive withdrawal.

-0.46
Significant resonance

donation.

Impact on Carbonyl Reactivity: Unlike a nitro group (

), the fluorine atom does not excessively deactivate the carbonyl carbon toward nucleophilic
attack. The resonance donation (

) partially mitigates the inductive withdrawal, maintaining a reactivity profile similar to the
unsubstituted phenyl ketone but with enhanced metabolic resistance.

Lipophilicity and Dipole Moment
LogP Modulation: Substitution of hydrogen with fluorine typically increases the partition

coefficient (

) by approximately 0.14 – 0.25 units. This incremental increase improves membrane
permeability without rendering the molecule insoluble.

Dipole Vector: The C–F bond creates a strong dipole aligned with the C=O dipole (para-

orientation). This vector alignment can enhance specific binding interactions within protein

active sites, particularly through multipolar interactions with amide backbones.
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Visualization: Electronic Effects
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Caption: Diagram illustrating the opposing inductive (-I) and resonance (+R) effects of the

fluorine atom on the phenyl ketone system.

Part 2: Medicinal Chemistry Utility
Metabolic Blocking (The "Fluorine Wall")
The primary utility of the 4-fluorophenyl ketone in drug design is the prevention of Phase I

metabolism.

Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically target

the para-position of phenyl rings for hydroxylation due to its steric accessibility and electronic

activation.

The Blockade: The C–F bond is metabolically inert under physiological conditions. By

occupying the para-position, fluorine forces metabolic enzymes to attack less favorable sites

(meta-positions) or forces the molecule down alternative clearance pathways, significantly

extending in vivo half-life (

).

Case Study: Haloperidol In the antipsychotic haloperidol, the 4-fluorophenyl ketone moiety is

critical. It prevents rapid degradation of the phenyl ring while the ketone serves as a hydrogen

bond acceptor, anchoring the molecule in the
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dopamine receptor pocket.

Visualization: Metabolic Stability
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Caption: Comparison of metabolic fate between unsubstituted phenyl ketones and 4-

fluorophenyl ketones in the presence of CYP450 enzymes.

Part 3: Synthetic Methodologies
Friedel-Crafts Acylation (Industrial Standard)
The most robust method for synthesizing 4-fluorophenyl ketones is the Friedel-Crafts acylation

of fluorobenzene.

Reagents: Fluorobenzene, Acyl Chloride (

), Aluminum Chloride (

).
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Regioselectivity: Fluorine is an ortho/para director. However, due to steric hindrance at the

ortho position, the para-isomer is overwhelmingly favored (>90% selectivity), making this a

highly efficient route.

Protocol:

Preparation: Suspend anhydrous

(1.1 eq) in dry dichloromethane (DCM) or neat fluorobenzene (if used as solvent).

Addition: Add the acyl chloride dropwise at

to control the exotherm.

Reflux: Warm to room temperature or reflux (

) for 2-4 hours to drive conversion.

Quench: Pour onto ice/HCl mixture to hydrolyze the aluminum complex.

Purification: Recrystallization (ethanol) or distillation.

Weinreb Amide Synthesis (Precision Route)
For complex substrates where harsh Lewis acids are not tolerated, the reaction of 4-

fluorophenylmagnesium bromide with a Weinreb amide is preferred.

Mechanism: The Grignard reagent attacks the N-methoxy-N-methylamide to form a stable

chelated intermediate, which collapses to the ketone only upon acidic workup, preventing

over-addition to the alcohol.

Visualization: Synthetic Workflow
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Caption: Step-wise mechanism of the Friedel-Crafts acylation to generate 4-fluorophenyl

ketones.

Part 4: Characterization & Data
Accurate identification of the 4-fluorophenyl ketone relies on specific spectroscopic signatures.

Infrared Spectroscopy (IR)
The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency

compared to aliphatic ketones.[1]

C=O Stretch:1680 – 1695 cm⁻¹ (Strong).

Note: This is lower than non-conjugated ketones (~1715 cm⁻¹) but slightly higher than

some electron-rich aryl ketones due to the inductive withdrawal of fluorine.

C-F Stretch:1200 – 1250 cm⁻¹ (Strong, broad).

Nuclear Magnetic Resonance (NMR)[2][3][4]
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Nucleus Signal Characteristics

NMR

-103 to -112 ppm (relative to

). Appears as a multiplet (typically triplet of

triplets) due to coupling with protons.

NMR

C-F Carbon (

): Doublet,

. Carbonyl Carbon (

): Singlet,

. Ortho Carbon (

): Doublet,

.

NMR

AA'BB' System: Characteristic "roofing" effect.

Ortho to F (

):

(Triplet-like). Ortho to C=O (

):

(Doublet of doublets).

Mass Spectrometry (MS)
Fragmentation: The molecular ion (

) is usually distinct.

Base Peak: Often the 4-fluorobenzoyl cation (

123) formed by

-cleavage adjacent to the carbonyl group. This is a diagnostic fragment for this moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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